molecular formula C8H16O4 B14903492 2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No.: B14903492
M. Wt: 176.21 g/mol
InChI Key: DQFXFFOBTVIMEN-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol is a chemical compound with a complex structure that includes a dioxolane ring and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol typically involves the formation of the dioxolane ring followed by the introduction of the hydroxymethyl group. One common method involves the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxolane ring. The hydroxymethyl group can then be introduced through a subsequent reaction with formaldehyde.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the compound, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

2-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-((4S,5R)-5-(Hydroxym

Properties

Molecular Formula

C8H16O4

Molecular Weight

176.21 g/mol

IUPAC Name

2-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol

InChI

InChI=1S/C8H16O4/c1-8(2)11-6(3-4-9)7(5-10)12-8/h6-7,9-10H,3-5H2,1-2H3/t6-,7+/m0/s1

InChI Key

DQFXFFOBTVIMEN-NKWVEPMBSA-N

Isomeric SMILES

CC1(O[C@H]([C@H](O1)CO)CCO)C

Canonical SMILES

CC1(OC(C(O1)CO)CCO)C

Origin of Product

United States

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